Trodat 1

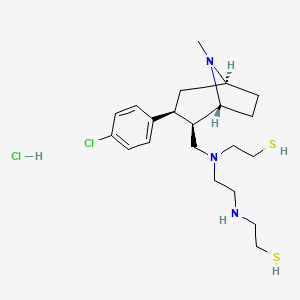

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

675825-78-2 |

|---|---|

Molecular Formula |

C21H35Cl2N3S2 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

2-[2-[[(1R,2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride |

InChI |

InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21+;/m0./s1 |

InChI Key |

HZDNFBVWGKDFIP-GCMGGMMESA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Trodat-1 for Neuroscience Research

Introduction

Trodat-1 is a tropane (B1204802) derivative and a cocaine analog that functions as a high-affinity ligand for the presynaptic dopamine (B1211576) transporter (DAT).[1] When labeled with the radionuclide Technetium-99m ([99mTc]TRODAT-1), it becomes a crucial radiopharmaceutical for in vivo imaging of the dopaminergic system using Single Photon Emission Computed Tomography (SPECT).[2][3] The primary application of [99mTc]TRODAT-1 in neuroscience is the assessment of the integrity of the nigrostriatal dopamine pathway, which is subject to progressive degeneration in neurodegenerative disorders such as Parkinson's disease (PD).[4][5] By quantifying the density of dopamine transporters, [99mTc]TRODAT-1 SPECT provides a valuable biomarker for the early diagnosis, differential diagnosis, and monitoring of disease progression.[3][6]

Mechanism of Action

The dopamine transporter is an integral membrane protein located on the presynaptic terminals of dopaminergic neurons.[1] Its primary physiological role is the re-uptake of dopamine from the synaptic cleft, a critical process for terminating dopaminergic neurotransmission and regulating dopamine levels.[4] [99mTc]TRODAT-1, when introduced intravenously, crosses the blood-brain barrier and selectively binds to these transporters.[7]

The concentration of [99mTc]TRODAT-1 in the striatum (caudate and putamen), an area with a high density of dopaminergic nerve terminals, is directly proportional to the density of available dopamine transporters.[4] In conditions like Parkinson's disease, the degeneration of these neurons leads to a significant reduction in DAT density.[3] A SPECT scan detects the gamma rays emitted by the Technetium-99m, generating images that visualize the distribution and density of DAT. This allows for a quantitative assessment of neuronal integrity.[7]

Quantitative Data and Properties

The efficacy of Trodat-1 as an imaging agent is defined by its high binding affinity for DAT and its selectivity over other monoamine transporters.

Table 1: Binding Affinity and Selectivity

| Compound | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| TRODAT-1 (unlabeled) | Dopamine Transporter (DAT) | 9.7 nM | [2] |

| Re-TRODAT-1 (Rhenium surrogate) | Dopamine Transporter (DAT) | 14.1 nM | [2][8][9] |

| [99mTc]TRODAT-1 | Dopamine vs. Serotonin Transporter Selectivity Ratio | 26:1 |[8] |

Table 2: Human SPECT Imaging Parameters

| Parameter | Value | Reference |

|---|---|---|

| Recommended Dose | 740 - 962 MBq (20 - 26 mCi) | [4][5][10] |

| Administration Route | Intravenous Injection | [4] |

| Patient Preparation | 400 mg KClO4 (oral, 30 min prior) | [11] |

| Uptake/Imaging Time | 3 - 4 hours post-injection | [4][10][11] |

| Image Matrix | 128 x 128 | [4][11][12] |

| Attenuation Correction | Chang's Method | [4][8] |

| Reference Region (Nonspecific Binding) | Occipital Lobe or Cerebellum |[7][13] |

Table 3: Diagnostic Accuracy for Parkinson's Disease (PD) vs. Healthy Controls

| Region of Interest | Cut-off Value (Binding Ratio) | Sensitivity | Specificity | Reference |

|---|---|---|---|---|

| Striatum | < 0.90 | 100% | 89% | [14] |

| Putamen | < 0.76 | 85% | 89% | [14] |

| Putamen/Occipital Ratio | Not specified | 100% | 100% | [6] |

| Striatum/Occipital Ratio | Not specified | 100% | 100% |[6] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in both preclinical and clinical research.

Protocol 1: Radiolabeling of TRODAT-1 with Technetium-99m

The preparation of [99mTc]TRODAT-1 is typically achieved using a sterile, lyophilized kit, which simplifies the process for clinical use.[3][15]

Methodology:

-

Reconstitution: Aseptically add 1,110 MBq (30 mCi) of sterile, oxidant-free [99mTc]Sodium Pertechnetate in 0.5-5 mL of normal saline to a lyophilized vial.[8][15] The one-vial kit formulation contains approximately 10 µg of TRODAT-1, 32 µg of SnCl2, 10 mg of sodium glucoheptonate, and 840 µg of disodium (B8443419) EDTA.[15]

-

Incubation: Heat the vial to complete the labeling process. This can be done by autoclaving at 121°C for 30 minutes or incubating in a heating block at 95-100°C for 15-30 minutes.[8][16]

-

Cooling: Allow the vial to cool to room temperature before proceeding.

-

Quality Control: Determine the radiochemical purity (RCP) using thin-layer chromatography (TLC). The RCP should be >95% for clinical use.[16]

-

Final Preparation: The final solution should have a pH between 6.5 and 7.5.[8][17] The prepared radiopharmaceutical is stable for up to 6 hours at room temperature.[15]

Protocol 2: In Vitro Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of unlabeled Trodat-1 by measuring its ability to compete with a known radioligand for binding to DAT in brain tissue homogenates.

Methodology:

-

Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction rich in dopamine transporters.

-

Assay Setup: In a series of tubes, combine the striatal homogenate, a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the competitor, unlabeled Trodat-1.

-

Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of Trodat-1. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Trodat-1 that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo SPECT Imaging Protocol (Human)

This protocol outlines the standard procedure for clinical SPECT imaging to assess DAT density in patients.

Methodology:

-

Patient Preparation: Instruct the patient to take 400 mg of potassium perchlorate (B79767) (KClO4) orally 30 minutes before the radiotracer injection. This blocks the uptake of free [99mTc]pertechnetate in the choroid plexus and salivary glands, improving image quality.[11]

-

Radiotracer Administration: Administer 740 MBq (20 mCi) of [99mTc]TRODAT-1 via a single intravenous bolus injection.[4][10]

-

Uptake Phase: Allow a 3 to 4-hour uptake period, during which the patient should rest in a quiet, dimly lit room.[4][10][11] This period allows for the tracer to clear from the bloodstream and accumulate in the striatum, maximizing the target-to-background ratio.[5]

-

SPECT Acquisition: Position the patient supinely on the scanner bed with their head comfortably immobilized. Acquire images using a dual or triple-head gamma camera equipped with high-resolution, low-energy collimators.[4][10] Typical acquisition parameters include a 128x128 matrix, 360° rotation, with 30-40 seconds per projection.[4][11]

-

Image Reconstruction: Reconstruct the acquired projection data using filtered backprojection with a Butterworth filter.[8] Apply attenuation correction using Chang's first-order method.[4][8]

-

Semi-Quantitative Analysis: Manually or automatically draw regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[6][7] Calculate the specific binding ratio using the formula: (Mean counts in Striatum - Mean counts in Occipital Cortex) / Mean counts in Occipital Cortex.

Applications in Neuroscience Research

Parkinson's Disease (PD)

The most prominent application of [99mTc]TRODAT-1 is in the study of Parkinson's disease.[4] SPECT imaging can detect the characteristic loss of DAT in the striatum, particularly a more pronounced and earlier reduction in the posterior putamen.[4][10] This makes it a powerful tool for:

-

Early Diagnosis: Identifying dopaminergic deficits in patients with early or uncertain clinical symptoms.[4]

-

Differential Diagnosis: Distinguishing PD from other movement disorders that do not involve presynaptic dopaminergic degeneration, such as essential tremor.[4]

-

Monitoring Progression: Longitudinally tracking the decline of DAT density as a measure of disease progression.[8][18]

-

Evaluating Therapies: Assessing the impact of potential neuroprotective therapies on the integrity of the dopaminergic system.

Other Neurodegenerative and Psychiatric Disorders

While PD is the primary focus, Trodat-1 imaging is also used to investigate the role of the dopaminergic system in other conditions:

-

Major Depressive Disorder (MDD): Studies have shown reduced [99mTc]TRODAT-1 binding in the striatum of patients with MDD, suggesting dopaminergic system dysfunction.[11]

-

Other Parkinsonian Syndromes: It can aid in distinguishing PD from atypical parkinsonian syndromes like multiple system atrophy (MSA) or progressive supranuclear palsy (PSP), although patterns of DAT loss can sometimes overlap.

-

ADHD and Psychosis: The role of dopamine in these conditions makes DAT imaging a subject of ongoing research.[1]

[99mTc]TRODAT-1 is a robust and specific radiopharmaceutical for the in vivo visualization and quantification of the dopamine transporter. Its use in SPECT imaging has become a cornerstone of clinical diagnosis and neuroscience research, particularly for Parkinson's disease. The availability of a lyophilized kit formulation enhances its accessibility and reproducibility, making it a vital tool for researchers and clinicians.[3][15] Future research will likely continue to expand its applications in understanding the pathophysiology of a wider range of neuropsychiatric disorders involving the dopaminergic system.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. [99mTc]TRODAT-1: a novel technetium-99m complex as a dopamine transporter imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ams-lb.com [ams-lb.com]

- 4. 99mTc-TRODAT-1 SPECT Imaging in Early and Late Onset Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Imaging Parameters for SPECT scans of [99mTc]TRODAT-1 Using Taguchi Analysis | PLOS One [journals.plos.org]

- 6. Sensitivity and specificity of 99mTc-TRODAT-1 SPECT imaging in differentiating patients with idiopathic Parkinson's disease from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of dopamine transporter density in healthy Brazilians using Tc-99m TRODAT-1 SPECT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Binding of [99mTc]TRODAT-1 to dopamine transporters in patients with Parkinson's disease and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. e-mjm.org [e-mjm.org]

- 13. Reproducibility of brain dopamine transporter binding with Tc-99m TRODAT-1 SPECT in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopamine Transporter Imaging Using 99mTc-TRODAT-1 SPECT in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An improved kit formulation of a dopamine transporter imaging agent: [Tc-99m]TRODAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In-house Preparation and Quality Control of Tc99m TRODAT 1 for Diagnostic Single-photon Emission Computed Tomography/Computed Tomography Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Trodat-1 SPECT Imaging in Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Photon Emission Computed Tomography (SPECT) utilizing the radiotracer Technetium-99m Trodat-1 ([⁹⁹ᵐTc]Trodat-1) has emerged as a critical neuroimaging tool for the in vivo assessment of the dopamine (B1211576) transporter (DAT) system. The degeneration of dopaminergic neurons in the substantia nigra and the subsequent reduction of DAT density in the striatum are hallmark pathologies of neurodegenerative disorders such as Parkinson's disease (PD).[1][2] [⁹⁹ᵐTc]Trodat-1, a tropane (B1204802) derivative, binds with high affinity and selectivity to DAT, allowing for the visualization and quantification of presynaptic dopaminergic nerve terminal integrity.[3][4] This guide provides a comprehensive technical overview of [⁹⁹ᵐTc]Trodat-1 SPECT imaging, encompassing its mechanism of action, experimental protocols for both preclinical and clinical research, and quantitative data to support its application in neurodegeneration studies and drug development.

The primary advantage of [⁹⁹ᵐTc]Trodat-1 lies in its favorable characteristics, including the use of the readily available and cost-effective radionuclide ⁹⁹ᵐTc, which possesses optimal gamma energy for SPECT imaging.[5][6] Furthermore, its pharmacokinetics allow for imaging within a few hours of administration, a significant logistical advantage over other DAT-targeting radiotracers.[6] This imaging modality aids in the differential diagnosis of parkinsonian syndromes, distinguishing neurodegenerative causes from conditions that do not affect the nigrostriatal dopaminergic pathway, such as essential tremor or drug-induced parkinsonism.[1][7][8]

Mechanism of Action and Signaling Pathway

[⁹⁹ᵐTc]Trodat-1 functions by binding to the dopamine transporter (DAT), a transmembrane protein located on the presynaptic membrane of dopaminergic neurons.[8] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby regulating the concentration and duration of dopamine signaling.[9] In neurodegenerative diseases like Parkinson's, the loss of these neurons leads to a corresponding decrease in DAT density.[3] [⁹⁹ᵐTc]Trodat-1 SPECT imaging provides an in vivo measure of this DAT availability, serving as a biomarker for the health of the nigrostriatal dopaminergic system.[10] The signal detected by the SPECT camera is directly proportional to the density of DAT in the imaged region, primarily the striatum (caudate and putamen).[2]

Caption: Dopamine transporter (DAT) system and the binding of [⁹⁹ᵐTc]Trodat-1.

Quantitative Data Summary

The following tables summarize key quantitative data related to the preparation and application of [⁹⁹ᵐTc]Trodat-1 for SPECT imaging.

Table 1: Radiolabeling and Quality Control of [⁹⁹ᵐTc]Trodat-1

| Parameter | Value | Reference |

| Radiochemical Purity | > 90% | [11][12] |

| Final pH of Solution | 6.0 - 7.0 | [13] |

| Stability at Room Temp. | Up to 6 hours | [11] |

| Partition Coefficient (octanol/buffer) | 2.12 - 2.19 | [12] |

Table 2: Preclinical [⁹⁹ᵐTc]Trodat-1 Imaging Protocols

| Parameter | Animal Model | Value | Reference |

| Injected Dose | Rat | ~20 MBq | [14] |

| Injected Dose | Monkey | Not specified | [12] |

| Uptake Duration | Rat | 60 - 240 minutes | [12] |

| Striatal/Cerebellar Ratio (Rat) | 2.4 - 4.45 | [12] | |

| Striatal/Cerebellar Ratio (Monkey) | 1.56 - 2.0 | [12] |

Table 3: Clinical [⁹⁹ᵐTc]Trodat-1 SPECT Imaging Protocol

| Parameter | Value | Reference |

| Patient Preparation | Discontinue antiparkinsonian/neuroleptic drugs ≥12h prior | [15] |

| Injected Dose | 740 - 1110 MBq (20 - 30 mCi) | [6][7][16] |

| Uptake Duration | 3 - 4 hours | [6][7] |

| Acquisition Time per Projection | 20 - 60 seconds | [15][16][17] |

| Matrix Size | 128 x 128 | [6][7][15] |

| Reconstruction Method | Filtered Back-Projection (Butterworth filter) or OSEM | [15][16] |

Table 4: [⁹⁹ᵐTc]Trodat-1 DAT Binding and Diagnostic Accuracy

| Parameter | Population | Value | Reference |

| Sensitivity (vs. Healthy Controls) | Early Parkinson's Disease | 79% - 100% | [6][15] |

| Specificity (vs. Healthy Controls) | Early Parkinson's Disease | 90% - 100% | [15][18] |

| Striatum Binding Potential Cutoff | Parkinson's Disease vs. Healthy | 0.73 - 0.78 | [19] |

| Putamen Binding Potential Cutoff | Parkinson's Disease vs. Healthy | 0.73 - 0.78 | [19] |

| Caudate Binding Potential Cutoff | Parkinson's Disease vs. Healthy | 0.80 - 0.88 | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the key experimental protocols for [⁹⁹ᵐTc]Trodat-1 SPECT imaging.

Radiolabeling of Trodat-1 with ⁹⁹ᵐTc

Several methods for the radiolabeling of Trodat-1 have been reported, ranging from multi-step procedures to simplified one-vial kits.

Simplified 3-Step Labeling Procedure: [13]

-

Add 2.9-3.7 GBq of ⁹⁹ᵐTc-Sodium Pertechnetate to a reaction vial containing Sodium Glucoheptonate and SnCl₂·2H₂O.

-

After a 10-minute incubation, add Na-EDTA and 200 µg of Trodat-1 in an ethanolic HCl solution.

-

Boil the mixture for 30 minutes and then allow it to cool.

Lyophilized One-Vial Kit Formulation: [11]

-

Reconstitute a lyophilized vial containing 10 µg of Trodat-1, 32 µg of SnCl₂, 10 mg of sodium glucoheptonate, and 840 µg of disodium (B8443419) EDTA with up to 1110 MBq of [⁹⁹ᵐTc]pertechnetate in 0.5-2 mL.

-

The final solution should have a pH between 4.5 and 5.0.

Quality Control: Radiochemical purity is typically assessed using Instant Thin Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC).[3][13]

Preclinical Animal Models for Neurodegeneration Imaging

Rodent and non-human primate models are instrumental in studying the pathophysiology of neurodegenerative diseases and for the preclinical evaluation of novel therapeutics.[14][20][21][22]

Rodent Models (e.g., 6-OHDA or MPTP-lesioned rats/mice): [14][23]

-

Anesthetize the animal (e.g., with isoflurane).

-

Intravenously inject approximately 20-30 MBq of [⁹⁹ᵐTc]Trodat-1.

-

Commence SPECT imaging 60 minutes post-injection using a small animal SPECT scanner.

-

Acquire helical SPECT scans followed by a CT scan for anatomical co-registration.

-

Reconstruct and analyze images to quantify striatal uptake.

Human SPECT Imaging Protocol

The clinical protocol for [⁹⁹ᵐTc]Trodat-1 SPECT imaging is well-established.

-

Patient Preparation: Patients should discontinue any medications that may interfere with DAT binding for at least 12 hours prior to the scan.[15]

-

Radiotracer Administration: Administer a single intravenous bolus of 740-1110 MBq of [⁹⁹ᵐTc]Trodat-1.[16]

-

Uptake Period: Allow for a 3 to 4-hour uptake period, during which the radiotracer distributes and binds to the DAT in the brain.[6][7]

-

Image Acquisition:

Image Analysis and Quantification

Both qualitative visual assessment and semi-quantitative analysis are employed for the interpretation of [⁹⁹ᵐTc]Trodat-1 SPECT images.[7][24]

-

Visual Interpretation: Experienced nuclear medicine physicians or neuroradiologists visually assess the images for the characteristic "comma" or "crescent" shape of normal striatal uptake and any reduction or asymmetry in uptake, which is indicative of pathology.[7]

-

Semi-Quantitative Analysis:

-

Regions of Interest (ROIs) are drawn, either manually or using an automated template, over the striatum (and its subregions, the caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex or cerebellum.[9][24]

-

The specific binding ratio (SBR) or binding potential (BP) is calculated to quantify DAT availability. A common formula is: (Striatal Counts - Occipital Counts) / Occipital Counts.[16][18]

-

Caption: General workflow of a clinical [⁹⁹ᵐTc]Trodat-1 SPECT study.

Caption: Logical flow of image processing and semi-quantitative analysis.

Conclusion

[⁹⁹ᵐTc]Trodat-1 SPECT imaging is a robust and widely accessible tool for the in vivo evaluation of the presynaptic dopaminergic system. Its high sensitivity and specificity for detecting DAT loss make it invaluable for the early and differential diagnosis of Parkinson's disease and other parkinsonian syndromes. For researchers and drug development professionals, [⁹⁹ᵐTc]Trodat-1 serves as a critical biomarker for patient stratification in clinical trials and for assessing the efficacy of novel neuroprotective or disease-modifying therapies targeting the dopaminergic system. The standardized protocols and quantitative analysis methods detailed in this guide provide a framework for the effective implementation of this powerful imaging technique in neurodegeneration research.

References

- 1. The role of functional dopamine-transporter SPECT imaging in parkinsonian syndromes, part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbpr.net [ijbpr.net]

- 4. 99mTc-TRODAT-1 SPECT Imaging in Early and Late Onset Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-house Preparation and Quality Control of Tc99m TRODAT 1 for Diagnostic Single-photon Emission Computed Tomography/Computed Tomography Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. e-mjm.org [e-mjm.org]

- 8. ajnr.org [ajnr.org]

- 9. Investigating the role of 99mTc-TRODAT-1 SPECT imaging in idiopathic Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review | MDPI [mdpi.com]

- 11. An improved kit formulation of a dopamine transporter imaging agent: [Tc-99m]TRODAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The preclinical pharmacologic study of dopamine transporter imaging agent [99mTc]TRODAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. criver.com [criver.com]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. A Real-World Study of Cerebral 99mTc-TRODAT-1 Single-Photon Emission Computed Tomography (SPECT) Imaging of the Dopamine Transporter in Patients with Parkinson Disease from a Tertiary Hospital in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of Imaging Parameters for SPECT scans of [99mTc]TRODAT-1 Using Taguchi Analysis | PLOS One [journals.plos.org]

- 18. Semiautomatic Quantification of 99mTc-TRODAT-1 SPECT Images in Patients With Idiopathic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reference Values for Dopamine Transporter Imaging With 99m Tc-TRODAT-1 in Healthy Subjects and Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iris.unina.it [iris.unina.it]

- 21. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 22. Mouse models of neurodegenerative disease: preclinical imaging and neurovascular component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Degree of dopaminergic degeneration measured by 99mTc-TRODAT-1 SPECT/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Parkinson’s disease and levodopa-induced dyskinesias: a quantitative analysis through 99mTc-TRODAT-1 SPECT imaging of the brain - PMC [pmc.ncbi.nlm.nih.gov]

Trodat-1 as a Biomarker for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in motor function. The accurate and early diagnosis of PD is crucial for timely therapeutic intervention and disease management.[1][2] Molecular imaging with single-photon emission computed tomography (SPECT) using radiotracers that target the dopamine (B1211576) transporter (DAT) has emerged as a valuable tool for the in vivo assessment of dopaminergic integrity.[3] Trodat-1, a tropane (B1204802) derivative labeled with technetium-99m (99mTc), is a highly selective radioligand for the presynaptic dopamine transporter.[4] This technical guide provides an in-depth overview of Trodat-1 as a biomarker for Parkinson's disease, detailing its mechanism of action, experimental protocols for its use in SPECT imaging, and a summary of quantitative data supporting its diagnostic utility.

Mechanism of Action and Rationale for Use

In a healthy brain, dopamine is released from the presynaptic terminals of dopaminergic neurons into the synaptic cleft, where it binds to postsynaptic receptors to propagate neuronal signals. The dopamine transporter, located on the presynaptic membrane, is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a significant reduction in the density of dopamine transporters in the striatum, a key brain region involved in motor control. 99mTc-Trodat-1 is a radiopharmaceutical that crosses the blood-brain barrier and binds with high affinity and selectivity to the dopamine transporter.[4] When administered intravenously, its distribution in the brain reflects the density of DAT. In SPECT imaging, the reduced uptake of 99mTc-Trodat-1 in the striatum of individuals with Parkinson's disease provides a direct and quantifiable measure of dopaminergic neurodegeneration.[3]

Quantitative Data on Trodat-1 SPECT in Parkinson's Disease

The diagnostic accuracy of Trodat-1 SPECT is supported by extensive quantitative data demonstrating significant differences in striatal uptake between Parkinson's disease patients and healthy individuals. The primary measure used is the ratio of specific striatal binding to non-specific binding in a reference region, typically the occipital cortex or cerebellum.

Table 1: Striatal-to-Occipital Binding Ratios in Parkinson's Disease and Healthy Controls

| Patient Group | Striatum (S/O Ratio) | Putamen (P/O Ratio) | Caudate (C/O Ratio) | Reference |

| Healthy Controls (Age 50-59) | 1.13 ± 0.18 | 1.05 ± 0.20 | 1.21 ± 0.22 | [5] |

| Healthy Controls (Age 60-69) | 0.98 ± 0.15 | 0.89 ± 0.17 | 1.07 ± 0.19 | [5] |

| Healthy Controls (Age 70-79) | 0.85 ± 0.13 | 0.76 ± 0.15 | 0.94 ± 0.16 | [5] |

| Parkinson's Disease (Contralateral to symptom onset) | 0.45 ± 0.19 | 0.29 ± 0.17 | 0.65 ± 0.25 | [5] |

| Parkinson's Disease (Ipsilateral to symptom onset) | 0.61 ± 0.21 | 0.43 ± 0.21 | 0.79 ± 0.26 | [5] |

Table 2: Trodat-1 Binding Ratios by Hoehn and Yahr (H&Y) Stage

| H&Y Stage | Contralateral Striatum | Ipsilateral Striatum | Contralateral Putamen | Ipsilateral Putamen | Contralateral Caudate | Ipsilateral Caudate | Reference |

| Stage I | 0.59 ± 0.13 | 0.81 ± 0.14 | 0.43 ± 0.12 | 0.69 ± 0.15 | 0.75 ± 0.18 | 0.93 ± 0.17 | [5] |

| Stage II | 0.48 ± 0.11 | 0.59 ± 0.12 | 0.31 ± 0.10 | 0.42 ± 0.11 | 0.65 ± 0.15 | 0.76 ± 0.16 | [5] |

| Stage III | 0.36 ± 0.09 | 0.41 ± 0.10 | 0.22 ± 0.08 | 0.27 ± 0.09 | 0.50 ± 0.13 | 0.55 ± 0.14 | [5] |

Experimental Protocols

Radiolabeling of Trodat-1 with 99mTc

A simplified, in-house method for radiolabeling Trodat-1 with 99mTc has been established, ensuring high radiochemical purity.[4][6][7]

Materials:

-

Lyophilized Trodat-1 vial

-

99mTc-pertechnetate

-

Sodium glucoheptonate

-

Stannous chloride (SnCl₂)

-

Sodium EDTA (0.05M)

-

Ethanolic HCl

-

Sterile saline

Procedure:

-

Add 2.9-3.7 GBq of 99mTc-Sodium Pertechnetate to a reaction vial containing sodium glucoheptonate and SnCl₂. Allow to react for 10 minutes at room temperature.[6]

-

Add 50 µl of 0.05M sodium EDTA and 200 µg of Trodat-1 in ethanolic HCl to the reaction vial.[6]

-

Boil the mixture for 30 minutes and then allow it to cool.[6]

-

Perform quality control using instant thin-layer chromatography (ITLC) to ensure a radiochemical purity of >98%.[6]

99mTc-Trodat-1 SPECT Imaging Protocol

The following is a generalized protocol for 99mTc-Trodat-1 SPECT imaging. Specific parameters may be adjusted based on the imaging system and institutional guidelines.[3][5][8][9]

Patient Preparation:

-

Discontinue any medications that may interfere with dopamine transporter binding, such as certain antidepressants and antipsychotics, for at least 12 hours prior to the scan.[5]

-

No other specific patient preparation, such as fasting, is typically required.

Radiotracer Administration:

Image Acquisition:

-

Imaging is performed 3 to 4 hours post-injection to allow for optimal striatal uptake and clearance from surrounding tissues.[3][10]

-

The patient is positioned supine on the imaging table with their head stabilized.

-

Acquire SPECT data using a dual- or triple-head gamma camera equipped with low-energy, high-resolution collimators.[3]

-

Acquisition parameters typically include a 128x128 matrix, a 360° rotation (180° per detector for dual-head systems), with 60 projections at 3 degrees per step, and an acquisition time of 30 seconds per projection.[9]

Image Reconstruction and Analysis:

-

Reconstruct the raw projection data using filtered back-projection or iterative reconstruction algorithms.[3]

-

Apply attenuation correction to improve image accuracy.[3]

-

For semi-quantitative analysis, regions of interest (ROIs) are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region (occipital cortex or cerebellum).[5]

-

Calculate the specific binding ratio using the formula: (Counts in Striatal ROI - Counts in Reference ROI) / Counts in Reference ROI.[5]

Visualizations

Dopaminergic Synapse and Trodat-1 Binding

Caption: Trodat-1 binds to the dopamine transporter on the presynaptic neuron.

Experimental Workflow for Trodat-1 SPECT Imaging

Caption: The workflow for Trodat-1 SPECT imaging from patient preparation to data analysis.

Nigrostriatal Pathway Degeneration in Parkinson's Disease

Caption: Neurodegeneration in Parkinson's disease leads to reduced DAT density in the striatum.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 99mTc-TRODAT-1 SPECT Imaging in Early and Late Onset Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-house Preparation and Quality Control of Tc99m TRODAT 1 for Diagnostic Single-photon Emission Computed Tomography/Computed Tomography Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. ijbpr.net [ijbpr.net]

- 8. A Comprehensive Guide to Trodat Scan and its Procedure [ganeshdiagnostic.com]

- 9. ppmi-info.org [ppmi-info.org]

- 10. Reproducibility of 99mTc-TRODAT-1 SPECT measurement of dopamine transporters in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Technetium-99m TRODAT-1: A Technical Guide

Introduction: Technetium-99m TRODAT-1 ([⁹⁹ᵐTc]TRODAT-1) is a radiopharmaceutical designed for single-photon emission computed tomography (SPECT) imaging of the brain. As a tropane (B1204802) derivative and an analog of cocaine, it exhibits high binding affinity and selectivity for the presynaptic dopamine (B1211576) transporter (DAT).[1][2] The density of DAT is a key indicator of the integrity of dopaminergic neurons in the nigrostriatal pathway. Consequently, [⁹⁹ᵐTc]TRODAT-1 imaging is a critical tool in the differential diagnosis of Parkinson's disease (PD) and other movement disorders, allowing for the visualization and quantification of dopaminergic neurodegeneration.[3][4] This guide provides a detailed overview of its pharmacology, experimental protocols, and clinical application for researchers and drug development professionals.

Mechanism of Action

[⁹⁹ᵐTc]TRODAT-1 functions by binding selectively to the dopamine transporter (DAT) on the terminals of presynaptic dopaminergic neurons in the striatum (caudate and putamen).[3] The DAT's primary physiological role is the reuptake of dopamine from the synaptic cleft, which terminates the neurotransmitter's signal. By binding to DAT, [⁹⁹ᵐTc]TRODAT-1 acts as a marker for the presence and density of these transporters.[3] In neurodegenerative conditions such as Parkinson's disease, the loss of these neurons leads to a corresponding decrease in DAT density, which can be visualized and quantified as reduced tracer uptake on SPECT scans.[5] This specific binding can be blocked by other dopamine transporter ligands, such as β-CIT, confirming its targeted mechanism.[6]

Caption: Binding of [⁹⁹ᵐTc]TRODAT-1 to the presynaptic dopamine transporter (DAT).

Binding Affinity and Specificity

The binding affinity of TRODAT-1 and its derivatives to the dopamine transporter has been characterized through in vitro competitive binding assays. The non-radioactive ligand and its rhenium analog (used as a surrogate for technetium) demonstrate high affinity in the nanomolar range.[6][7] The complexation of TRODAT-1 with technetium can result in the formation of diastereomers, which exhibit different binding affinities.[7]

| Compound | Binding Affinity (Ki) | Source |

| TRODAT-1 (free ligand) | 9.7 nM | [6] |

| Re-TRODAT-1 (Rhenium analog) | 14.1 nM | [6] |

| Re-TRODAT-1A (Diastereomer A) | 13.87 nM | [7] |

| Re-TRODAT-1B (Diastereomer B) | 8.42 nM | [7] |

Studies have confirmed the specificity of [⁹⁹ᵐTc]TRODAT-1 for the dopamine transporter. In animal models, the specific striatal uptake was effectively blocked by pretreating with the competing DAT ligand β-CIT.[6] Conversely, its uptake was not affected by co-injection of haloperidol, a dopamine D2 receptor antagonist, demonstrating its selectivity over postsynaptic dopamine receptors.[6]

Pharmacokinetics and Biodistribution

Following intravenous administration in healthy human volunteers, [⁹⁹ᵐTc]TRODAT-1 demonstrates a predictable pharmacokinetic profile characterized by localization in dopamine-rich brain regions and clearance through the hepatobiliary and renal systems.[1][2]

Distribution:

-

Brain: The radiotracer crosses the blood-brain barrier and accumulates in the basal ganglia, with the highest concentration in the striatum. The ratio of striatal to cerebellar (a reference region with negligible DAT density) uptake increases over time, reaching approximately 3.5 by 4 hours post-injection.[8] SPECT images clearly demonstrate selective binding in the basal ganglia.[1][2]

-

Peripheral Organs: Early images show notable activity in the nasal mucosa, pudendum, and stomach.[1][2][9] Significant uptake is also observed in the liver and kidneys, which are involved in its metabolism and excretion.[1][2]

Metabolism and Excretion: [⁹⁹ᵐTc]TRODAT-1 is metabolized, with polar metabolites being detected in plasma.[8] The primary route of excretion is renal. Studies show that between 20% and 32% of the injected dose is excreted in the urine within the first 24 hours.[1][2]

Radiation Dosimetry

Dosimetry studies have been conducted in humans to ensure the safety of [⁹⁹ᵐTc]TRODAT-1 as a diagnostic agent. The effective dose is within acceptable limits for routine nuclear medicine procedures.

| Organ | Average Absorbed Dose (mGy/MBq) |

| Liver | 0.046 |

| Kidneys | 0.029 |

| Spleen | 0.022 |

| Testes | 0.012 |

| Ovaries | 0.017 |

| Red Marrow | 0.012 |

| Whole Body (Effective Dose) | 0.015 |

Data sourced from human studies reported in JNM.[1][2] The liver is identified as the dose-limiting organ.[1][2]

Experimental Protocols

Radiolabeling and Quality Control

The in-house preparation of [⁹⁹ᵐTc]TRODAT-1 is feasible and cost-effective, typically involving a transchelation method.

Methodology:

-

Preparation of [⁹⁹ᵐTc]-Glucoheptonate (GHA): A varied amount of stannous chloride and glucoheptonate is incubated with Sodium Pertechnetate ([⁹⁹ᵐTc]O₄⁻) from a generator for 10 minutes at room temperature.[9]

-

Transchelation: The TRODAT-1 ligand is added to the [⁹⁹ᵐTc]-GHA solution.

-

Incubation: The reaction mixture is heated in a water bath at 95-100°C for approximately 20-30 minutes.[9]

-

Buffering: Phosphate buffer is added to maintain a physiological pH suitable for intravenous injection.[9]

-

Quality Control:

Caption: Workflow for the radiolabeling and quality control of [⁹⁹ᵐTc]TRODAT-1.

Human SPECT Imaging and Analysis

The clinical protocol for [⁹⁹ᵐTc]TRODAT-1 SPECT imaging is standardized to ensure reproducibility and accurate quantification.

Methodology:

-

Patient Preparation: No specific patient preparation, such as fasting, is typically required.

-

Tracer Administration: A dose of 666 to 740 MBq (18-20 mCi) of [⁹⁹ᵐTc]TRODAT-1 is administered intravenously.[3][10]

-

Uptake Phase: Patients wait for a period of 3 to 4 hours to allow for optimal tracer uptake in the striatum and clearance from background tissues.[3][9][10]

-

Image Acquisition:

-

Image Reconstruction: Images are reconstructed using an iterative algorithm, such as Ordered Subset Expectation Maximization (OSEM), with CT-based attenuation correction for improved accuracy.[9]

-

Semi-Quantitative Analysis:

-

Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region, typically the occipital cortex.[10]

-

The specific uptake ratio (SUR) is calculated using the formula: (Striatal ROI Counts - Occipital ROI Counts) / Occipital ROI Counts.[10] The SUR value provides a quantitative measure of DAT density.

-

Caption: Clinical workflow for [⁹⁹ᵐTc]TRODAT-1 SPECT imaging and data analysis.

Conclusion

Technetium-99m TRODAT-1 is a robust and clinically validated radiopharmaceutical for the assessment of the presynaptic dopaminergic system. Its high affinity and selectivity for the dopamine transporter, combined with favorable pharmacokinetics and the ideal imaging properties of Technetium-99m, make it an indispensable tool for the early and differential diagnosis of Parkinson's disease. The well-established protocols for its preparation and clinical use ensure reliable and reproducible results, supporting its continued application in both clinical and research settings.

References

- 1. Biodistribution and dosimetry of TRODAT-1: a technetium-99m tropane for imaging dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reviewing the Diagnostic Performance of 99mTc-TRODAT-1 Imaging in Distinguishing Idiopathic Parkinson's Disease from Parkinson-Plus Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of (99m)Tc-TRODAT-1 SPECT in the diagnosis of Parkinson's disease versus other progressive movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine Transporter imaging with Tc-99m TRODAT-1 SPECT in Parkinson’s disease and its correlation with clinical disease severity [aojnmb.mums.ac.ir]

- 6. [99mTc]TRODAT-1: a novel technetium-99m complex as a dopamine transporter imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity of diastereomers of [99mTc]TRODAT-1 as dopamine transporter imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. In-house Preparation and Quality Control of Tc99m TRODAT 1 for Diagnostic Single-photon Emission Computed Tomography/Computed Tomography Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. e-mjm.org [e-mjm.org]

An In-depth Technical Guide to the Interaction of Trodat-1 with the Presynaptic Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Trodat-1, a tropane (B1204802) derivative, and the presynaptic dopamine (B1211576) transporter (DAT). Trodat-1 is a high-affinity ligand for DAT, and its radiolabeled form, primarily with Technetium-99m (⁹⁹ᵐTc-TRODAT-1), is extensively utilized as an in vivo imaging agent for single-photon emission computed tomography (SPECT) to quantify DAT density in the brain. This guide will delve into the quantitative binding characteristics of Trodat-1, detailed experimental protocols for its study, and the underlying molecular interactions and signaling pathways.

Introduction to Trodat-1 and the Dopamine Transporter

The dopamine transporter is a crucial presynaptic neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.

Trodat-1 is a potent and selective ligand that binds to the dopamine transporter.[2] This characteristic makes its radiolabeled analogue, ⁹⁹ᵐTc-TRODAT-1, an invaluable tool for the in vivo visualization and quantification of DAT using SPECT imaging.[3][4] The density of DAT is an indicator of the integrity of dopaminergic neurons, and its measurement can aid in the diagnosis and monitoring of neurodegenerative diseases.[4]

Quantitative Data on Trodat-1 and DAT Interaction

The affinity of Trodat-1 for the dopamine transporter has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative parameters reported in the literature.

| Ligand | Preparation | Kᵢ (nM) | Reference |

| Trodat-1 | Free ligand | 9.7 | [2] |

| Re-TRODAT-1 | Nonradioactive rhenium derivative | 14.1 | [2] |

| Parameter | Value | Brain Region | Method | Reference |

| Specific Uptake Ratio (SUR) | 1.90 ± 0.24 | Striatum | ⁹⁹ᵐTc-TRODAT-1 SPECT | [5] |

| Specific Uptake Ratio (SUR) | 1.97 ± 0.27 | Caudate | ⁹⁹ᵐTc-TRODAT-1 SPECT | [5] |

| Specific Uptake Ratio (SUR) | 1.77 ± 0.28 | Putamen | ⁹⁹ᵐTc-TRODAT-1 SPECT | [5] |

| Binding Potential (BP) | 1.480 ± 0.26 | Total Striatum | ⁹⁹ᵐTc-TRODAT-1 SPECT (FBP) | [6] |

| Binding Potential (BP) | 1.425 ± 0.25 | Total Striatum | ⁹⁹ᵐTc-TRODAT-1 SPECT (OSEM) | [6] |

Molecular Interaction and Signaling Pathways

Trodat-1, like other cocaine analogues, is believed to bind to the outward-facing conformation of the dopamine transporter, thereby inhibiting the reuptake of dopamine.[1][7] The binding of ligands to DAT can induce conformational changes that affect its function.[6][7][8] While the direct downstream signaling effects of Trodat-1 binding are not extensively detailed, the modulation of DAT activity is known to influence intracellular signaling cascades.

The dopamine transporter's activity is regulated by various protein kinases, including Protein Kinase C (PKC) and Protein Kinase A (PKA). These kinases can phosphorylate DAT, leading to changes in its trafficking and function. By blocking dopamine reuptake, Trodat-1 indirectly affects the availability of dopamine that can activate presynaptic and postsynaptic dopamine receptors, which in turn are coupled to various G-protein signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Trodat-1 with the dopamine transporter.

In Vitro Competitive Radioligand Binding Assay for IC₅₀ Determination

This protocol is synthesized from general radioligand binding assay procedures and is adapted for the determination of the half-maximal inhibitory concentration (IC₅₀) of Trodat-1 for the dopamine transporter.

Objective: To determine the concentration of unlabeled Trodat-1 required to inhibit 50% of the specific binding of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).

Materials:

-

Membrane Preparation: Synaptosomes or cell membranes expressing DAT (e.g., from rat striatum or transfected cell lines).

-

Radioligand: A suitable radiolabeled DAT ligand such as [³H]WIN 35,428.

-

Unlabeled Ligand: Trodat-1.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare synaptosomes or cell membranes expressing DAT according to standard protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

Assay Setup:

-

In a 96-well plate, set up the assay in triplicate for each concentration of the competing ligand.

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand, and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909), and the membrane preparation.

-

Competition: Add assay buffer, the radioligand, varying concentrations of unlabeled Trodat-1, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the Trodat-1 concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

In Vivo ⁹⁹ᵐTc-TRODAT-1 SPECT Imaging Protocol

This protocol is a generalized procedure for performing ⁹⁹ᵐTc-TRODAT-1 SPECT imaging in human subjects, based on common practices in clinical and research settings.[3][5][9][10][11]

Objective: To visualize and quantify dopamine transporter density in the striatum.

Materials:

-

Radiopharmaceutical: ⁹⁹ᵐTc-TRODAT-1, prepared from a lyophilized kit.

-

SPECT Camera: A single-photon emission computed tomography scanner.

-

Image Processing Software.

Procedure:

-

Patient Preparation: Patients are typically advised to discontinue any medications that may interfere with DAT binding, if clinically feasible.

-

Radiopharmaceutical Administration: A sterile dose of ⁹⁹ᵐTc-TRODAT-1 (typically 740-925 MBq) is administered intravenously.[10][11]

-

Uptake Period: The patient rests for a period of 3-4 hours to allow for the radiotracer to distribute and reach optimal binding in the brain.[12][13]

-

Image Acquisition:

-

The patient is positioned supine on the scanner bed with their head comfortably immobilized.

-

SPECT data is acquired using a gamma camera, typically with high-resolution collimators.

-

Acquisition parameters are set, for example, a 128x128 matrix, with projections acquired over 360 degrees.[3]

-

-

Image Reconstruction and Analysis:

-

The acquired projection data is reconstructed into transverse, sagittal, and coronal images using appropriate algorithms (e.g., filtered back-projection or iterative reconstruction).[6]

-

Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., the occipital cortex or cerebellum).

-

The specific uptake ratio (SUR) or binding potential (BP) is calculated to provide a semi-quantitative measure of DAT density. A common formula for SUR is: (Counts in Striatal ROI - Counts in Reference ROI) / Counts in Reference ROI.[5]

-

Conclusion

Trodat-1 is a well-characterized, high-affinity ligand for the presynaptic dopamine transporter. Its radiolabeled form, ⁹⁹ᵐTc-TRODAT-1, serves as a robust tool for the in vivo quantification of DAT density, which is of significant interest in the study and clinical management of various neurological disorders. The quantitative binding data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important molecular target. Further research into the specific conformational changes induced by Trodat-1 binding and its direct influence on DAT-mediated signaling pathways will continue to enhance our understanding of its molecular pharmacology.

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [99mTc]TRODAT-1: a novel technetium-99m complex as a dopamine transporter imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 99mTc-TRODAT-1 SPECT Imaging in Early and Late Onset Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine Transporter Imaging Using 99mTc-TRODAT-1 SPECT in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 99mTc-TRODAT-1 SPECT Revealed That Striatal Dopamine Transport Availability Significantly Decreases in Late Mid-Aged Healthy Taiwanese and Then Remains Stable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-induced conformational dynamics of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 9. e-mjm.org [e-mjm.org]

- 10. Reproducibility of 99mTc-TRODAT-1 SPECT measurement of dopamine transporters in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Binding of [99mTc]TRODAT-1 to dopamine transporters in patients with Parkinson's disease and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic modeling of [99mTc]TRODAT-1: a dopamine transporter imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles of Trodat-1 in Molecular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Trodat-1 in Neuroimaging

Trodat-1 is a tropane (B1204802) derivative that serves as a potent and selective radioligand for the dopamine (B1211576) transporter (DAT), a key protein in regulating dopamine levels in the brain.[1][2] The loss of dopamine-producing neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), leading to a reduction in DAT density in the striatum.[2] [99mTc]-Trodat-1, a technetium-99m labeled form of the molecule, is utilized in Single Photon Emission Computed Tomography (SPECT) to visualize and quantify this reduction in DAT.[1] This non-invasive in vivo imaging technique provides an objective biomarker for the integrity of the nigrostriatal dopaminergic system.[1][3]

The fundamental principle of [99mTc]-Trodat-1 SPECT imaging lies in its ability to bind with high affinity to presynaptic dopamine transporters.[4] Following intravenous administration, the radiotracer crosses the blood-brain barrier and accumulates in brain regions with high concentrations of DAT, primarily the striatum (caudate nucleus and putamen).[4][5] The emitted gamma rays from the technetium-99m are then detected by a SPECT camera, generating images that reflect the density and distribution of DAT. In patients with Parkinson's disease, a significant decrease in [99mTc]-Trodat-1 uptake in the striatum is observed, correlating with the loss of dopaminergic nerve terminals.[1][6] This allows for the differentiation of PD from other conditions that may present with similar motor symptoms but do not involve dopaminergic degeneration, such as essential tremor.[7]

Key Applications and Diagnostic Accuracy

[99mTc]-Trodat-1 SPECT imaging is a valuable tool in the clinical assessment of parkinsonian syndromes.[7] Its primary application is in the differential diagnosis of Parkinson's disease from other non-degenerative causes of tremor and to distinguish degenerative parkinsonism from drug-induced parkinsonism.[7][8] The technique has demonstrated high diagnostic accuracy in differentiating PD patients from healthy individuals.[6][9] Studies have shown that imaging with [99mTc]-Trodat-1 can influence diagnostic and therapeutic decisions in a significant percentage of cases.[7][8]

Quantitative analysis of striatal uptake ratios, typically comparing the striatum to a reference region with negligible DAT density like the cerebellum or occipital lobe, provides objective measures for diagnosis.[10][11]

Quantitative Data Summary

| Parameter | Value | Disease/Condition | Reference |

| Diagnostic Sensitivity | 100% | Parkinson's Disease vs. Healthy Controls | [6] |

| Diagnostic Specificity | 89% | Parkinson's Disease vs. Healthy Controls | [6] |

| Striatal Binding Cut-off | 0.90 | For PD Diagnosis | [6] |

| Putaminal Binding Sensitivity | 85% | For PD Diagnosis (at 0.76 cut-off) | [6] |

| Putaminal Binding Specificity | 89% | For PD Diagnosis (at 0.76 cut-off) | [6] |

| Radiochemical Purity | >90% | For Clinical Use | [7] |

| Radiolabeling Yield | 95%-100% | In-house preparation | [2] |

Experimental Protocols

Radiolabeling of Trodat-1 with Technetium-99m

The preparation of [99mTc]-Trodat-1 for clinical use is often achieved through a kit formulation. A common method involves the transchelation of technetium-99m from a weaker chelator to the Trodat-1 molecule.

Materials:

-

Trodat-1 vial kit (containing Trodat-1, stannous chloride, and sodium glucoheptonate)

-

[99mTc]-pertechnetate solution

-

Phosphate buffered saline (PBS)

-

Heating block or water bath

Procedure:

-

Aseptically add a sterile solution of [99mTc]-pertechnetate (e.g., up to 1110 MBq in 0.5-2 mL) to the lyophilized Trodat-1 kit vial.[12]

-

The reaction mixture is then heated at a controlled temperature (e.g., 95°C or 100°C) for a specified duration (e.g., 15-30 minutes).[2][13]

-

After heating, the vial is allowed to cool to room temperature.

-

The pH of the final product is adjusted using a buffer like phosphate-buffered saline.[2]

-

Quality control is performed to determine the radiochemical purity, which should typically exceed 90% for clinical use.[2][7] This is often assessed using instant thin-layer chromatography (ITLC) with saline and acetone (B3395972) as mobile phases.[2]

SPECT Imaging Protocol

Patient Preparation:

-

Patients may be asked to discontinue any medications that could interfere with dopamine transporter binding, if clinically feasible.[3]

-

Informed consent is obtained.

Radiotracer Administration and Imaging:

-

A sterile dose of [99mTc]-Trodat-1 (typically 740-925 MBq) is administered intravenously.[2][7][11]

-

Image acquisition is performed at a specific time point post-injection, often around 4 hours, to allow for optimal target-to-background ratios.[3][11]

-

SPECT data is acquired using a dual-head gamma camera equipped with high-resolution collimators.[7]

-

Images are typically acquired in a 128x128 matrix over a 360° rotation.[7]

-

Attenuation correction is applied to the acquired data.[3]

Image Analysis:

-

The acquired SPECT data is reconstructed to generate transverse, coronal, and sagittal brain slices.

-

Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region (e.g., occipital cortex or cerebellum).

-

The ratio of specific to non-specific binding is calculated to quantify DAT availability.

Visualizations

Caption: Dopaminergic synapse and the binding of Trodat-1 to DAT.

Caption: Experimental workflow for Trodat-1 SPECT imaging.

Caption: Diagnostic logic tree for Trodat-1 SPECT imaging.

References

- 1. 99mTc-TRODAT-1 SPECT Imaging in Early and Late Onset Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-house Preparation and Quality Control of Tc99m TRODAT 1 for Diagnostic Single-photon Emission Computed Tomography/Computed Tomography Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-mjm.org [e-mjm.org]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine Transporter Imaging Using 99mTc-TRODAT-1 SPECT in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-mjm.org [e-mjm.org]

- 8. A Real-World Study of Cerebral 99mTc-TRODAT-1 Single-Photon Emission Computed Tomography (SPECT) Imaging of the Dopamine Transporter in Patients with Parkinson Disease from a Tertiary Hospital in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine Transporter Imaging Using 99mTc-TRODAT-1 SPECT in Parkinson’s Disease | Semantic Scholar [semanticscholar.org]

- 10. Clinical application of 99mTc-TRODAT-1 SPECT imaging of dopamine transporter in diagnosis of early-stage Parkinson's disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 11. The optimal imaging time for [99Tcm]TRODAT-1/SPET in normal subjects and patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An improved kit formulation of a dopamine transporter imaging agent: [Tc-99m]TRODAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijbpr.net [ijbpr.net]

exploring the neurochemical properties of Trodat-1

An In-depth Technical Guide on the Neurochemical Properties of Trodat-1

Abstract

Trodat-1 is a tropane (B1204802) derivative and a potent dopamine (B1211576) transporter (DAT) ligand. When radiolabeled with technetium-99m ([99mTc]TRODAT-1), it serves as a crucial single-photon emission computed tomography (SPECT) imaging agent for the in vivo assessment of DAT density in the brain.[1] This technical guide provides a comprehensive overview of the neurochemical properties of Trodat-1, its radiolabeling process, and its application in preclinical and clinical research. It is intended for researchers, scientists, and professionals in drug development who are focused on neurodegenerative disorders, particularly Parkinson's disease, where the integrity of the dopaminergic system is compromised.[2]

Core Neurochemical Properties

Mechanism of Action

Trodat-1 exhibits high binding affinity and selectivity for the presynaptic dopamine transporter (DAT), which is primarily located on the terminals of dopaminergic neurons in the striatum (caudate and putamen).[3][4] The DAT's primary function is to facilitate the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby regulating the duration and intensity of dopaminergic signaling.[2] By binding to DAT, [99mTc]TRODAT-1 acts as a marker for the density of these transporters. In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons leads to a corresponding reduction in DAT density, which can be visualized and quantified using [99mTc]TRODAT-1 SPECT imaging.[2][5] While Trodat-1 is an analog of cocaine, at the tracer doses used for imaging, it does not exert any discernible pharmacological or behavioral effects.[4][6]

Binding Affinity & Selectivity

In vitro binding assays have been conducted to determine the affinity of Trodat-1 and its derivatives for the dopamine transporter. These studies confirm its high affinity, which is essential for a successful imaging agent. The non-radioactive ligand, TRODAT-1, and its rhenium surrogate, Re-TRODAT-1, show comparable high-affinity binding to DAT.[4] While Trodat-1 is highly selective for DAT, some studies have noted secondary binding to serotonin (B10506) transporters (SERT), particularly in the midbrain region, although with lower affinity.[7]

| Compound | Target | Ki (nM) | Reference |

| TRODAT-1 | Dopamine Transporter (DAT) | 9.7 | [3][4] |

| Re-TRODAT-1 | Dopamine Transporter (DAT) | 14.1 | [3][4] |

Radiochemistry & Experimental Protocols

Radiolabeling Protocol: [99mTc]TRODAT-1 Kit

The preparation of [99mTc]TRODAT-1 is most reliably achieved using a lyophilized one-vial kit formulation, which simplifies routine clinical use.[1] The process is based on a transchelation method.

Methodology:

-

Reconstitution: A lyophilized vial containing the TRODAT-1 ligand, a reducing agent (Stannous Chloride, SnCl₂), a weak chelator (Sodium Glucoheptonate), and a stabilizer (EDTA) is reconstituted with a sterile, oxidant-free solution of Sodium [99mTc]Pertechnetate (Na[99mTc]O₄) eluted from a ⁹⁹Mo/⁹⁹mTc generator.[1][8]

-

Incubation: The vial is heated in a boiling water bath for a specified period (e.g., 15-20 minutes) to facilitate the reduction of [99mTc]Pertechnetate and its chelation, first by glucoheptonate and subsequently its transchelation to the TRODAT-1 ligand.[8]

-

Cooling & pH Adjustment: The preparation is allowed to cool to room temperature. The final solution typically has a pH between 4.5 and 5.0.[1]

-

Quality Control: Before administration, the radiochemical purity must be assessed.[8]

Quality Control Protocol

To ensure the safety and efficacy of the radiopharmaceutical, stringent quality control is mandatory.

Methodology:

-

Radiochemical Purity (RCP): Determined using Instant Thin-Layer Chromatography (ITLC) on silica (B1680970) gel strips. A common method uses a dual-solvent system. For instance, acetone (B3395972) can be used as the mobile phase to separate free [99mTc]pertechnetate (which moves with the solvent front) from the radiolabeled complex and reduced/hydrolyzed technetium (which remain at the origin). Saline can then be used on a separate strip to separate the desired [99mTc]TRODAT-1 complex from colloidal impurities. An acceptable RCP is typically ≥90-95%.[1][8]

-

Sterility: The final product is tested for microbial contamination by incubating samples in appropriate culture media.[8]

-

Pyrogenicity: An endotoxin (B1171834) test, such as the Limulus Amebocyte Lysate (LAL) test, is performed to ensure the absence of fever-inducing pyrogens.[8]

| Parameter | Specification | Method |

| Radiochemical Purity | ≥90% | Instant Thin-Layer Chromatography (ITLC) |

| pH | 4.5 - 5.0 | pH meter or indicator strips |

| Sterility | Sterile | Microbial Culture |

| Endotoxin Level | Within injectable limits | Limulus Amebocyte Lysate (LAL) Test |

In Vivo SPECT Imaging Protocol

The clinical and preclinical protocol for DAT imaging with [99mTc]TRODAT-1 is well-established.

Methodology:

-

Subject Preparation: No special preparation such as fasting is required. Subjects should be well-hydrated.

-

Administration: A dose of 740–1110 MBq (20–30 mCi) of [99mTc]TRODAT-1 is administered intravenously.[5]

-

Uptake Phase: There is a waiting period of 3 to 4 hours between injection and imaging to allow for optimal binding to the striatal DAT and clearance of the tracer from background tissues and blood.[5][9]

-

Image Acquisition: The subject is positioned in a SPECT scanner with their head immobilized. Images are acquired using a dual- or triple-head gamma camera equipped with high-resolution collimators. Data is typically collected over a 360° rotation in a 128x128 matrix.[5][10]

-

Image Reconstruction & Analysis: Images are reconstructed using standard algorithms (e.g., ordered subset expectation maximization) with attenuation correction.[5] For quantitative analysis, regions of interest (ROIs) are drawn over the striatum, caudate, putamen, and a reference region with negligible DAT density, such as the occipital cortex or cerebellum.[5] The specific striatal uptake is then calculated, often expressed as a binding ratio: (Striatal Counts – Background Counts) / Background Counts.[5]

Conclusion

Trodat-1 is a cornerstone radioligand for the neurochemical imaging of the dopamine transporter. Its high affinity and selectivity for DAT, combined with the favorable physical properties of Technetium-99m, make [99mTc]TRODAT-1 an invaluable tool in the differential diagnosis of Parkinsonian syndromes and in research aimed at understanding the progression of dopaminergic neurodegeneration.[10][11] The well-defined protocols for its radiolabeling, quality control, and imaging ensure reliable and reproducible results, solidifying its role in both clinical nuclear medicine and advanced neuroscience research.

References

- 1. An improved kit formulation of a dopamine transporter imaging agent: [Tc-99m]TRODAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 99mTc-TRODAT-1 SPECT Imaging in Early and Late Onset Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [99mTc]TRODAT-1: a novel technetium-99m complex as a dopamine transporter imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Real-World Study of Cerebral 99mTc-TRODAT-1 Single-Photon Emission Computed Tomography (SPECT) Imaging of the Dopamine Transporter in Patients with Parkinson Disease from a Tertiary Hospital in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo imaging of serotonin transporters with [99mTc]TRODAT-1 in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-house Preparation and Quality Control of Tc99m TRODAT 1 for Diagnostic Single-photon Emission Computed Tomography/Computed Tomography Imaging in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e-mjm.org [e-mjm.org]

- 11. SPECT Ioflupane123I (DaTscan), 99mTc (TRODAT) and Ioflupane with Myocardial Scintigraphy 123I (MIBG) for Diagnosis of Parkinson’s Disease, Clinical Medicine Research, Science Publishing Group [sciencepublishinggroup.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Radiolabeling of Trodat-1 for Clinical Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trodat-1, a tropane (B1204802) derivative, is a vital radiopharmaceutical precursor for the preparation of Technetium-99m Trodat-1 ([⁹⁹ᵐTc]Trodat-1). This radiotracer is a high-affinity ligand for the dopamine (B1211576) transporter (DAT), making it an essential tool in nuclear medicine for the diagnosis and monitoring of Parkinson's disease and other neurodegenerative disorders associated with the dopaminergic system. [⁹⁹ᵐTc]Trodat-1 allows for the in vivo visualization and quantification of DAT density in the striatum using Single Photon Emission Computed Tomography (SPECT).[1][2] This document provides detailed protocols for the chemical synthesis of the Trodat-1 precursor and its subsequent radiolabeling with Technetium-99m for clinical applications.

Chemical Synthesis of Trodat-1 Precursor

The synthesis of the Trodat-1 precursor, 2-((2-((3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methyl)(2-mercaptoethyl)amino)ethyl)amino)ethane-1-thiol, is a multi-step process. The following protocol is a synthesized procedure based on established methods for creating tropane derivatives.

Synthesis of 2β-Carbomethoxy-3β-(4-chlorophenyl)tropane

A key intermediate in the synthesis of Trodat-1 is 2β-Carbomethoxy-3β-(4-chlorophenyl)tropane. The synthesis can be achieved as follows:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-(-)-Anhydroecgonine methyl ester in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone (B3395972) bath.

-

Addition of Trifluoroacetic Acid: Slowly add a solution of trifluoroacetic acid (CF₃COOH) in anhydrous CH₂Cl₂ to the reaction mixture.

-

Warming and Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Quenching and Extraction: Add water to the reaction mixture. Adjust the pH to 1 with 12N HCl, followed by neutralization with NaOH. Extract the aqueous layer with ether.

-

Drying and Concentration: Combine the ether layers, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under vacuum to yield the crude product.

-

Purification: Purify the crude product by chromatography to obtain the colorless solid, 2β-Carbomethoxy-3β-(4-chlorophenyl)tropane.[3]

Stepwise Addition of the Bis(aminoethanethiol) Moiety

The subsequent steps involve the stepwise addition of the bis(aminoethanethiol) chelating unit to the tropane intermediate. This process typically involves the protection of the thiol groups, coupling to the tropane core, and subsequent deprotection.

Note: The following is a generalized pathway, as a detailed, publicly available step-by-step protocol for this specific transformation is limited.

-

Reduction of the Ester: The 2β-carbomethoxy group of the tropane intermediate is reduced to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

-

Activation of the Hydroxyl Group: The resulting primary alcohol is then activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution.

-

Coupling with Protected Bis(aminoethanethiol): The activated tropane derivative is reacted with a protected form of N,N'-bis(2-mercaptoethyl)ethylenediamine. The thiol groups are typically protected with a group like 4-methoxybenzyl.

-

Deprotection of Thiol Groups: The protecting groups are removed to yield the final Trodat-1 precursor. This can be achieved using reagents such as mercuric acetate (B1210297) (Hg(OAc)₂), followed by treatment to remove mercury salts, yielding the trifluoroacetate (B77799) salt of the final ligand.[4]

Radiolabeling of Trodat-1 with Technetium-99m

The radiolabeling of Trodat-1 with Technetium-99m ([⁹⁹ᵐTc]) is a critical step in preparing the final radiopharmaceutical for clinical use. Several protocols have been established, including in-house preparations and kit-based formulations. The transchelation method is a commonly employed technique.

In-House Radiolabeling Protocol (Transchelation Method)

This protocol describes a common in-house method for the radiolabeling of Trodat-1.

Materials:

-

Trodat-1 precursor

-

[⁹⁹ᵐTc]Sodium Pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

-

Sodium Glucoheptonate (GHA)

-

Anhydrous Stannous Chloride (SnCl₂) as a reducing agent

-

0.05 M Ethylenediaminetetraacetic acid (EDTA) solution

-

Phosphate Buffered Saline (PBS)

Experimental Protocol:

-

Preparation of the Reducing Agent and Transchelator: In a reaction vial, incubate a varied concentration of GHA and SnCl₂ with [⁹⁹ᵐTc]Sodium Pertechnetate at room temperature for 10 minutes. The pH of this reaction mixture should be maintained between 3.0 and 3.5.[4]

-

Addition of Trodat-1: Add 100-200 µg of Trodat-1 to the reaction mixture.[4]

-

Incubation: Incubate the reaction mixture at 95°C for 30-60 minutes.[4]

-

Chelation of Free Technetium: After the initial incubation, add 50 µl of 0.05 M EDTA solution and incubate for an additional 10 minutes to chelate any unbound [⁹⁹ᵐTc].[4]

-

pH Adjustment: Adjust the pH of the final preparation to a physiological range (typically 6.5-7.5) by adding Phosphate Buffered Saline (PBS).[4]

Lyophilized Kit-Based Radiolabeling Protocol

Commercially available or in-house prepared lyophilized kits offer a simplified and reproducible method for preparing [⁹⁹ᵐTc]Trodat-1.

Materials:

-

Lyophilized Trodat-1 Kit (containing Trodat-1, a reducing agent like SnCl₂, a weak chelator like sodium glucoheptonate, and stabilizers)

-

[⁹⁹ᵐTc]Sodium Pertechnetate (Na⁹⁹ᵐTcO₄)

-

Sterile Saline

Experimental Protocol:

-

Reconstitution: Aseptically add a defined activity of [⁹⁹ᵐTc]Sodium Pertechnetate in sterile saline to the lyophilized Trodat-1 kit vial.

-

Incubation: The vial is then typically heated in a block heater or water bath at 100-121°C for a specified time (e.g., 30-60 minutes).[5][6]

-

Cooling: Allow the vial to cool to room temperature before use.

Data Presentation

The following tables summarize the quantitative data for the radiolabeling of Trodat-1.

Table 1: Optimized Conditions for In-House Radiolabeling of Trodat-1

| Parameter | Optimized Value | Reference |

| Trodat-1 Amount | 100 µg | [4] |

| [⁹⁹ᵐTc] Activity | up to 70 mCi | [4] |

| GHA Concentration | 560 µg | [4] |

| SnCl₂ Concentration | 56 µg | [4] |

| Incubation Temperature | 95°C | [4] |

| Incubation Time | 45-60 min | [4] |

| Final pH | 6.5 - 7.5 | [4] |

| Radiochemical Yield | ~100% | [4] |

Table 2: Components of an Improved Lyophilized Kit Formulation

| Component | Amount | Reference |

| Trodat-1 | 10 µg | [7] |

| SnCl₂ | 32 µg | [7] |

| Sodium Glucoheptonate | 10 mg | [7] |

| Disodium EDTA | 840 µg | [7] |

| [⁹⁹ᵐTc]Pertechnetate | ≤ 1110 MBq (30 mCi) | [7] |

| Final pH | 4.5 - 5.0 | [7] |

| Radiochemical Purity | > 90% | [7] |

Quality Control

To ensure the safety and efficacy of the radiopharmaceutical for intravenous administration, several quality control tests are mandatory.

Table 3: Quality Control Parameters for [⁹⁹ᵐTc]Trodat-1

| Test | Method | Specification | Reference |

| Radiochemical Purity | Instant Thin Layer Chromatography (ITLC) with acetone and saline as mobile phases | 95% - 100% | [4] |

| Sterility | Incubation in tryptic soya broth at 37°C for 7 days | No turbidity (no microbial growth) | [4] |

| Pyrogenicity (Endotoxin) | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum injectable volume) | [4] |

| pH | pH meter or pH strips | 6.5 - 8.5 | [8] |

Visualizations

Trodat-1 Precursor Synthesis Workflow

Caption: Workflow for the chemical synthesis of the Trodat-1 precursor.

[⁹⁹ᵐTc]Trodat-1 Radiolabeling Workflow

Caption: Workflow for the in-house radiolabeling of Trodat-1 with Technetium-99m.

Conclusion

The synthesis of the Trodat-1 precursor and its subsequent radiolabeling with Technetium-99m are well-established processes that are crucial for the clinical application of this important diagnostic imaging agent. The provided protocols, derived from published literature, offer a detailed guide for researchers and professionals in the field. Adherence to these methods and rigorous quality control are paramount to ensure the production of a safe and effective radiopharmaceutical for the evaluation of the dopamine transporter system in patients.

References

- 1. Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects of 99mTc-TRODAT-1 drug template on image quantitative analysis | PLOS One [journals.plos.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. Preparation of 99mTc-TRODAT-1 with high labeling yield in boiling water bath: a new formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trodat-1 SPECT Imaging in Parkinson's Disease Diagnosis